

Application Notes: Anti-P-T-P-S-NH2 Polyclonal Antibody

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Compound of Interest

Compound Name: *P-T-P-S-NH2*

Cat. No.: *B12403975*

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Product Code: PAB-48901

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Description

The Anti-**P-T-P-S-NH2** Polyclonal Antibody is a rabbit-derived antibody raised against a synthetic peptide corresponding to the sequence Proline-Threonine-Proline-Serine, with a C-terminal amide (**P-T-P-S-NH2**). This sequence motif is of significant interest as Pro-directed Ser/Thr phosphorylation is a key regulatory mechanism in numerous signaling pathways, including those mediated by MAPK and CDK families of kinases. This antibody is a valuable tool for the detection and characterization of proteins containing this specific, un-modified epitope.

Immunogen

A synthetic peptide with the sequence **P-T-P-S-NH2**, conjugated to Keyhole Limpet Hemocyanin (KLH).

Specificity and Performance

The antibody recognizes proteins containing the P-T-P-S motif. Specificity has been validated using peptide competition assays. Performance in various applications is summarized below.

Table 1: Antibody Characteristics and Recommended Applications

Characteristic	Detail
Host Species	Rabbit
Isotype	IgG
Clonality	Polyclonal
Purification	Affinity Purified
Buffer	Phosphate Buffered Saline (PBS), pH 7.4, with 0.02% Sodium Azide

| Applications | Western Blot (WB), Immunoprecipitation (IP), Immunohistochemistry (IHC), ELISA |

Table 2: Recommended Starting Dilutions

Application	Recommended Dilution
Western Blot (WB)	1:1000 - 1:2500
Immunoprecipitation (IP)	1:100 - 1:200 (2-5 µg per 500 µg of lysate)
Immunohistochemistry (IHC)	1:200 - 1:500

| Direct ELISA | 1:2000 - 1:5000 |

Storage and Handling

Store at -20°C upon receipt. Avoid repeated freeze-thaw cycles. Aliquot upon first use. For long-term storage, -80°C is recommended.

Protocols

Protocol 1: Western Blotting (WB)

This protocol provides a general framework for using PAB-48901 in Western Blotting. Optimization may be required for specific cell lysates or tissues.

A. Sample Preparation

- Collect cells or tissues and homogenize in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Incubate on ice for 30 minutes, vortexing occasionally.
- Centrifuge at 14,000 x g for 15 minutes at 4°C.
- Transfer the supernatant (protein lysate) to a new tube.
- Determine protein concentration using a BCA or Bradford assay.

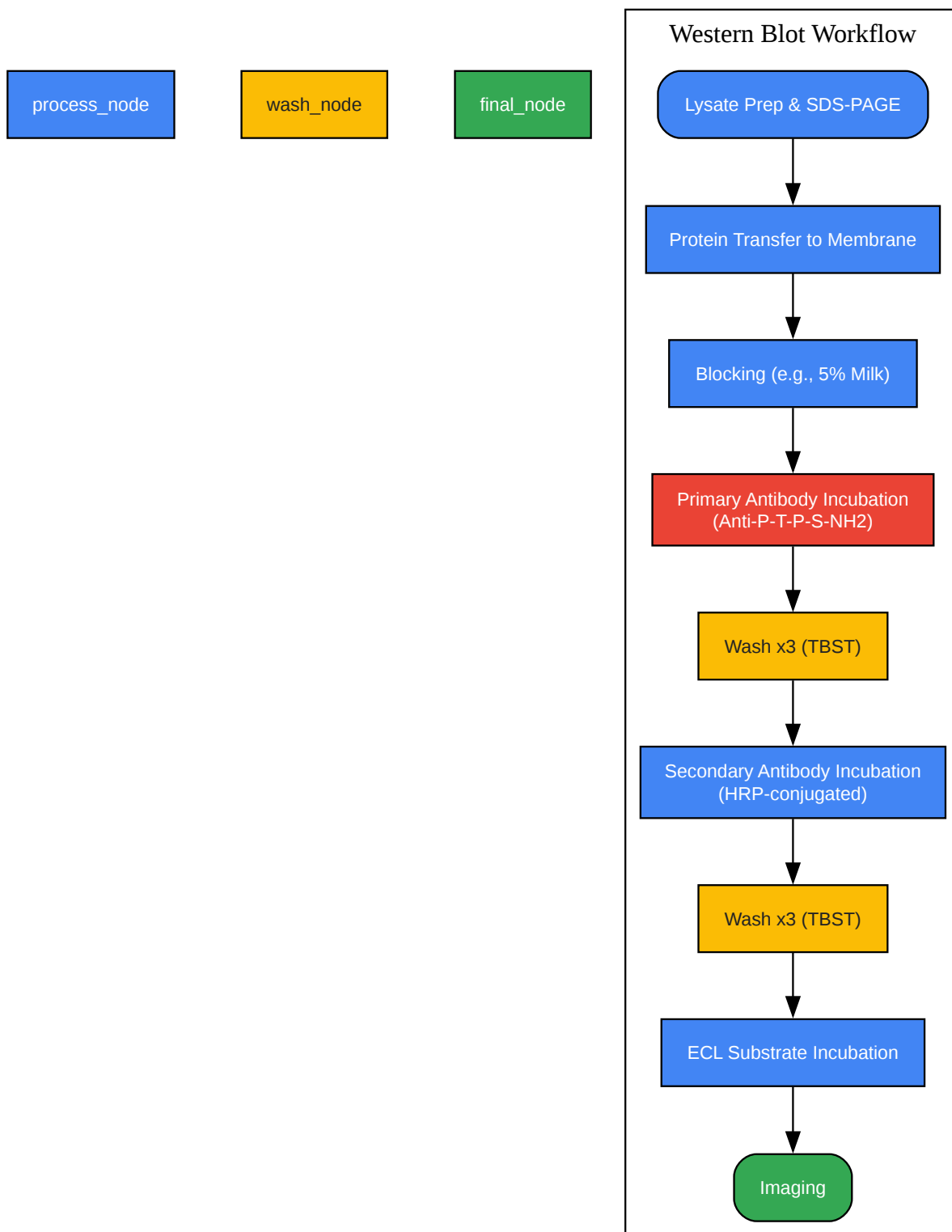
B. Electrophoresis and Transfer

- Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.
- Load samples onto a 4-20% SDS-PAGE gel and run until the dye front reaches the bottom.
- Transfer proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
- Confirm transfer efficiency by staining the membrane with Ponceau S.

C. Immunodetection

- Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with Anti-**P-T-P-S-NH2** antibody (PAB-48901) diluted 1:1000 in blocking buffer overnight at 4°C with gentle agitation.
- Wash the membrane three times for 10 minutes each with TBST.
- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., Goat Anti-Rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
- Wash the membrane three times for 10 minutes each with TBST.

- Develop the blot using an enhanced chemiluminescence (ECL) substrate and image using a chemiluminescence detection system.



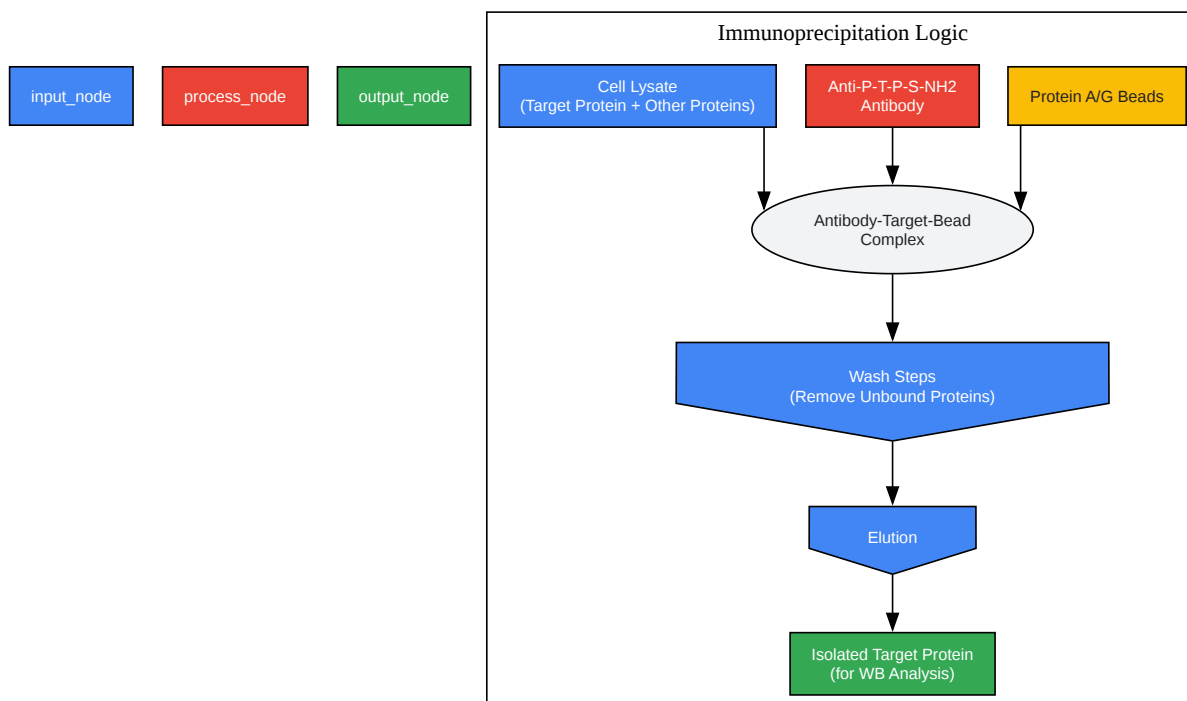
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Fig 1. Western Blotting experimental workflow.

Protocol 2: Immunoprecipitation (IP)

This protocol outlines the use of PAB-48901 to immunoprecipitate its target protein from cell lysates.

- Prepare cell lysate as described in the Western Blotting protocol (Section A), using a non-denaturing lysis buffer (e.g., buffer without SDS).
- Pre-clear the lysate by adding 20 μ L of Protein A/G agarose beads to 500 μ g of lysate. Incubate for 1 hour at 4°C with rotation.
- Centrifuge at 2,500 x g for 3 minutes at 4°C and transfer the supernatant to a new tube.
- Add 2-5 μ g of Anti-**P-T-P-S-NH2** antibody (PAB-48901) to the pre-cleared lysate. Incubate overnight at 4°C with gentle rotation. A negative control using Rabbit IgG is recommended.
- Add 30 μ L of fresh Protein A/G agarose beads. Incubate for 2-4 hours at 4°C with rotation.
- Pellet the beads by centrifugation at 2,500 x g for 3 minutes at 4°C.
- Wash the beads three times with 1 mL of cold lysis buffer.
- Elute the protein by resuspending the beads in 40 μ L of 2x Laemmli sample buffer and boiling for 5-10 minutes.
- Centrifuge to pellet the beads and collect the supernatant. The sample is now ready for analysis by Western Blotting.



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Fig 2. Logical flow of an immunoprecipitation experiment.

Protocol 3: Immunohistochemistry (IHC)

This protocol is for staining paraffin-embedded tissue sections.

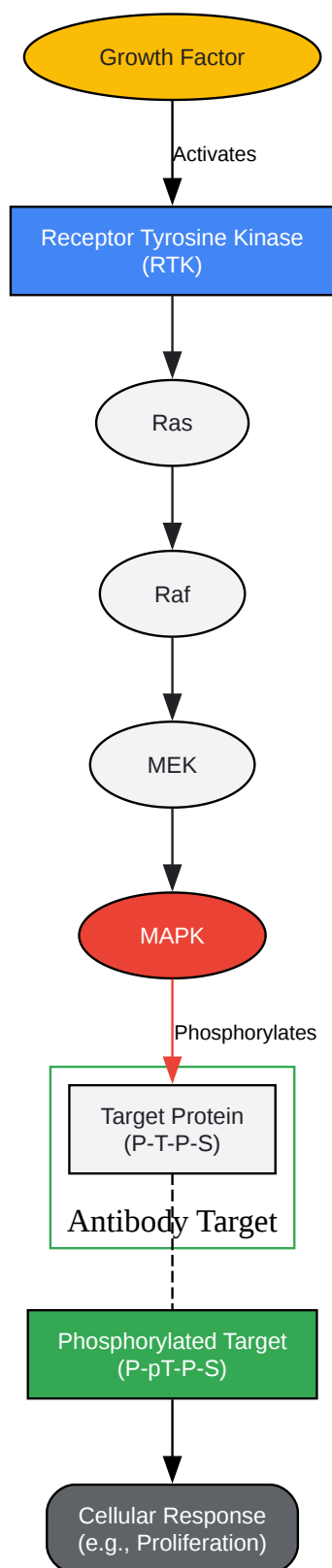
- Deparaffinization and Rehydration:
 - Immerse slides in Xylene (2 x 5 min).

- Rehydrate through a graded ethanol series: 100% (2 x 2 min), 95% (1 x 2 min), 70% (1 x 2 min).
- Rinse with distilled water.
- Antigen Retrieval:
 - Perform heat-induced epitope retrieval (HIER) by boiling slides in 10 mM Sodium Citrate buffer (pH 6.0) for 10-20 minutes.
 - Allow slides to cool to room temperature for 20-30 minutes.
- Staining:
 - Wash slides with PBS.
 - Quench endogenous peroxidase activity by incubating with 3% H₂O₂ in PBS for 10 minutes.
 - Rinse with PBS.
 - Block with 5% Normal Goat Serum in PBS for 1 hour at room temperature.
 - Drain blocking solution and incubate with Anti-**P-T-P-S-NH₂** antibody (PAB-48901) diluted 1:200 in blocking buffer overnight at 4°C.
 - Wash slides 3 times with PBS.
 - Incubate with a biotinylated secondary antibody (e.g., Goat Anti-Rabbit-Biotin) for 1 hour.
 - Wash slides 3 times with PBS.
 - Incubate with an Avidin-Biotin-Complex (ABC) reagent for 30 minutes.
 - Wash slides 3 times with PBS.
- Detection and Visualization:

- Develop the signal using a DAB (3,3'-Diaminobenzidine) substrate kit until a brown precipitate is visible.
- Rinse with distilled water.
- Counterstain with Hematoxylin.
- Dehydrate through a graded ethanol series and clear with Xylene.
- Mount with a permanent mounting medium.

Biological Context and Validation

The P-T-P-S motif can be a substrate for proline-directed kinases like MAPK. The diagram below illustrates a hypothetical signaling pathway where activation of a receptor tyrosine kinase (RTK) leads to the phosphorylation of a target protein containing this motif, which can be studied using PAB-48901.



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Fig 3. Hypothetical MAPK signaling pathway targeting a P-T-P-S motif.

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